molecular formula C18H20BNO B3232010 (R)-2-Methyl-CBS-oxazaborolidine CAS No. 133261-83-3

(R)-2-Methyl-CBS-oxazaborolidine

Cat. No.: B3232010
CAS No.: 133261-83-3
M. Wt: 277.2 g/mol
InChI Key: VMKAFJQFKBASMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Methyl-CBS-oxazaborolidine is a chiral catalyst widely used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the production of enantiomerically pure compounds. This compound is particularly notable for its application in the Corey-Bakshi-Shibata (CBS) reduction, a method used to reduce ketones to secondary alcohols with high enantiomeric excess.

Scientific Research Applications

®-2-Methyl-CBS-oxazaborolidine has a wide range of applications in scientific research. In chemistry, it is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds. In biology, it is employed in the synthesis of chiral molecules that can be used as probes or drugs. In medicine, ®-2-Methyl-CBS-oxazaborolidine is utilized in the synthesis of active pharmaceutical ingredients (APIs) that require high enantiomeric purity. In industry, it is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action involves the coordination of BH3 to the nitrogen atom of the oxazaborolidine CBS catalyst . This coordination serves to activate the BH3 as a hydride donor and to enhance the Lewis acidity of the catalyst’s endocyclic boron .

Future Directions

The future directions of (S)-Methyl Oxazaborolidine research could involve further exploration of its enantioselective properties and potential applications in various chemical reactions . The demonstration of an enantioselective Scholl oxidation reaction opens an avenue to the rational synthesis of elusive all-carbon nanographenes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyl-CBS-oxazaborolidine typically involves the reaction of ®-2-methyl-2,3-dihydro-1H-pyrrolo[1,2-c][1,3,2]oxazaborole with borane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of borane. The reaction conditions often include low temperatures to control the reactivity of borane and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of ®-2-Methyl-CBS-oxazaborolidine may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity ®-2-Methyl-CBS-oxazaborolidine.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methyl-CBS-oxazaborolidine primarily undergoes reduction reactions, particularly in the reduction of ketones to secondary alcohols. It can also participate in other types of reactions, such as hydroboration and hydrosilylation, where it acts as a chiral catalyst to induce enantioselectivity.

Common Reagents and Conditions: The most common reagent used with ®-2-Methyl-CBS-oxazaborolidine is borane, which is essential for the CBS reduction. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent the decomposition of borane. Solvents such as tetrahydrofuran (THF) or toluene are often used to dissolve the reactants and facilitate the reaction.

Major Products: The major products formed from reactions involving ®-2-Methyl-CBS-oxazaborolidine are enantiomerically pure secondary alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

®-2-Methyl-CBS-oxazaborolidine is unique among chiral catalysts due to its high enantioselectivity and efficiency in asymmetric reductions. Similar compounds include other oxazaborolidines, such as (S)-2-Methyl-CBS-oxazaborolidine, which is the enantiomer of ®-2-Methyl-CBS-oxazaborolidine. Other related compounds include chiral boron-based catalysts and chiral phosphine-based catalysts. Compared to these, ®-2-Methyl-CBS-oxazaborolidine often provides higher enantioselectivity and is more versatile in its applications.

Properties

IUPAC Name

1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKAFJQFKBASMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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